molecular formula C22H23ClF3N B1152074 ent-Cinacalcet Hydrochloride CAS No. 694495-47-1

ent-Cinacalcet Hydrochloride

Cat. No.: B1152074
CAS No.: 694495-47-1
M. Wt: 393.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-Cinacalcet Hydrochloride is the (S) enantiomer of Cinacalcet. It is used in clinical trial in secondary hyperparathyroidism.

Scientific Research Applications

Pharmacokinetic Interactions

Cinacalcet hydrochloride is known to interact with cytochrome P450 (CYP) enzymes, especially CYP2D6. In a study, the coadministration of cinacalcet with dextromethorphan, a CYP2D6 substrate, significantly increased the plasma concentration of dextromethorphan, suggesting the need for dose adjustments of drugs metabolized by CYP2D6 during cinacalcet treatment (Nakashima et al., 2007).

Pharmacokinetic and Pharmacodynamic Profile

Cinacalcet's pharmacokinetics are characterized by a bioavailability of 20-25%, with food intake increasing its absorption. Its elimination half-life is 30-40 hours, and it is extensively metabolized by multiple hepatic CYP enzymes, predominantly CYP3A4, 2D6, and 1A2. An inverse relationship between plasma parathyroid hormone (PTH) and cinacalcet concentrations was observed (Padhi & Harris, 2009).

Interaction with Ketoconazole

A study showed that coadministration of ketoconazole, a potent CYP3A4 inhibitor, with cinacalcet increased the plasma concentration of cinacalcet. This finding suggests the importance of monitoring PTH and calcium concentrations when a patient receiving cinacalcet starts or stops therapy with a strong CYP3A4 inhibitor (Harris et al., 2007).

Biochemical Improvement

Cinacalcet hydrochloride has shown effectiveness in reducing plasma PTH levels in patients with secondary hyperparathyroidism. However, evidence supporting its translation into reduced mortality and improved quality of life remains weak (Mudhar, 1990).

Synthesis Methods

Various synthesis methods for cinacalcet hydrochloride, involving strategies such as amide formation followed by reduction, reductive amination, and nucleophilic substitution, have been explored. These methods are crucial for the production of this calcimimetic agent used in therapy for secondary hyperparathyroidism and parathyroid carcinoma (Barniol-Xicota et al., 2016).

Alternative Calcimimetic Agents

A study on evocalcet, a new calcimimetic agent, highlighted its efficacy in suppressing PTH with fewer gastrointestinal effects and less impact on CYP isozymes compared to cinacalcet, suggesting its potential as a better alternative (Kawata et al., 2018).

Dose Determination

Research on the optimal starting dose of cinacalcet for Japanese hemodialysis patients with secondary hyperparathyroidism showed that a dose of 25 mg was effective and well-tolerated, highlighting the importance of tailoring dosages to specific patient populations (Akiba et al., 2008).

Mechanism of Action

Target of Action

Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal regulator of parathyroid hormone (PTH) synthesis and secretion .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet involves the regulation of serum calcium and phosphorus levels. By increasing the sensitivity of the CaSR on parathyroid cells, Cinacalcet reduces PTH secretion . This leads to a decrease in serum calcium and phosphorus levels, preventing progressive bone disease and adverse events associated with mineral metabolism disorders .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure 1.5- to 1.8-fold . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary result of Cinacalcet’s action is the lowering of serum calcium and PTH levels . This helps to normalize calcium and phosphorus levels in patients with secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD), and in patients with hypercalcemia due to parathyroid carcinoma .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s hepatic function. In patients with moderate or severe hepatic impairment, the exposure to Cinacalcet is increased by approximately 2- and 4-fold, respectively . Therefore, dose adjustments may be necessary in these patients .

Safety and Hazards

Cinacalcet may cause serious side effects. Call your doctor at once if you have: numbness or tingly feeling around your mouth; muscle pain, tightness, or contraction; a seizure (convulsions); shortness of breath (even with mild exertion), swelling, rapid weight gain; signs of stomach bleeding–bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; or low levels of calcium in your blood . The most common adverse events from cinacalcet treatment were gastrointestinal symptoms, such as nausea and appetite loss .

Biochemical Analysis

Biochemical Properties

ent-Cinacalcet Hydrochloride plays a crucial role in biochemical reactions by interacting with calcium-sensing receptors (CaR) on the surface of parathyroid cells. This interaction enhances the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also interacts with various enzymes and proteins involved in calcium homeostasis, such as calmodulin and calcineurin .

Cellular Effects

This compound influences various types of cells and cellular processes. In parathyroid cells, it reduces PTH secretion by enhancing the sensitivity of CaR to calcium ions. This reduction in PTH levels affects cell signaling pathways, gene expression, and cellular metabolism. The compound also impacts bone cells by reducing bone resorption and increasing bone mineral density .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CaR on parathyroid cells. This binding increases the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also inhibits the activity of enzymes such as calcineurin, which plays a role in PTH synthesis and release. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in calcium homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its efficacy in reducing PTH levels and improving bone mineral density over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces PTH levels without causing significant adverse effects. At high doses, it can lead to hypocalcemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired reduction in PTH levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to calcium homeostasis. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. It also affects metabolic flux by modulating the activity of enzymes involved in calcium and phosphate metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues, such as the parathyroid glands and bones, are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the parathyroid cells, where it exerts its effects on CaR. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific organelles .

Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675768
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-47-1
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ent-Cinacalcet Hydrochloride
Reactant of Route 2
ent-Cinacalcet Hydrochloride
Reactant of Route 3
Reactant of Route 3
ent-Cinacalcet Hydrochloride
Reactant of Route 4
Reactant of Route 4
ent-Cinacalcet Hydrochloride
Reactant of Route 5
Reactant of Route 5
ent-Cinacalcet Hydrochloride
Reactant of Route 6
Reactant of Route 6
ent-Cinacalcet Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.